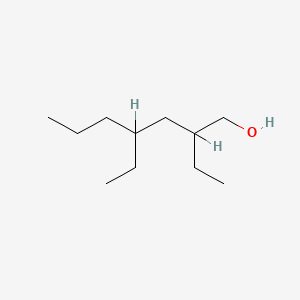

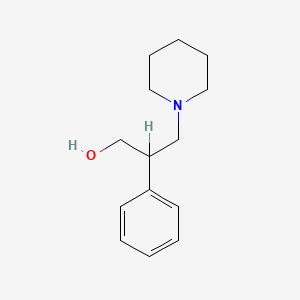

2-Phenyl-3-piperidin-1-yl-propan-1-ol

Overview

Description

“2-Phenyl-3-piperidin-1-yl-propan-1-ol” is a chemical compound with the molecular formula C14H21NO . It is similar to Biperiden hydrochloride, which is one of the most efficacious cholinolytics . Biperiden hydrochloride is used to treat Parkinson’s disease and various types of muscular spasms .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 219.328 . Unfortunately, the available resources do not provide further details about its physical and chemical properties.Scientific Research Applications

Synthesis and Structural Analysis

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a compound with potential applications in various fields of scientific research, particularly due to its structural complexity and versatility. Research has explored the synthesis methods, pharmacological properties, and potential applications of derivatives of this compound in medicinal chemistry. For example, derivatives such as trihexyphenidyl and biperiden, among others, have been studied for their pharmacological properties, highlighting the compound's utility in drug development (Vardanyan, 2018).

Antidepressant and Anticancer Properties

Several studies have focused on the antidepressant and anticancer potentials of derivatives of this compound. For instance, certain derivatives have been evaluated for their antidepressant activity, showing promising results comparable to fluoxetine in terms of antireserpine and anorexigenic activity (Kumar et al., 2004). Moreover, the synthesis of novel derivatives aimed at exploring anticancer effects, particularly in human leukemia cells, has demonstrated the compound's potential in contributing to the development of new anticancer agents (Vinaya et al., 2011).

Molecular Structure and Docking Studies

The molecular structure and docking studies of this compound derivatives have also been a subject of interest. For example, the crystal and molecular structures of rac-threo-ifenprodil and related compounds have been determined, providing insights into their potential NMDA receptor antagonist properties and helping to understand the molecular basis of their biological activity (Kubicki & Codding, 2003). Additionally, computational and docking studies have been conducted to evaluate the compound's interactions with biological targets, further illustrating its potential in drug discovery (Rajamani et al., 2021).

Mechanism of Action

Target of Action

It is structurally similar to cycrimine , a known muscarinic antagonist .

Mode of Action

The mode of action of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is likely to be similar to that of cycrimine and other centrally active anticholinergic drugs. These drugs are thought to exert their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .

Biochemical Pathways

As a muscarinic antagonist, it is likely to impact pathways involving acetylcholine and its receptors .

Result of Action

As a muscarinic antagonist, it is likely to block the actions of acetylcholine, leading to various physiological effects .

Biochemical Analysis

Biochemical Properties

2-Phenyl-3-piperidin-1-yl-propan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with muscarinic receptors, acting as an antagonist . This interaction is crucial in modulating cholinergic signaling pathways, which are involved in various physiological processes. The compound’s ability to bind to these receptors and inhibit their activity makes it a valuable tool in studying cholinergic neurotransmission and its associated biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving acetylcholine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can result in altered intracellular calcium levels, affecting various cellular processes such as muscle contraction, neurotransmitter release, and metabolic enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its binding interactions with muscarinic receptors . By binding to these receptors, it prevents the activation of the receptor by acetylcholine, thereby inhibiting downstream signaling pathways. This inhibition can lead to a decrease in the production of second messengers such as cyclic AMP and inositol triphosphate, ultimately affecting cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and downstream signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates cholinergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in normal physiological processes and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as muscarinic receptors, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with muscarinic receptors . This localization is essential for its activity, as it allows the compound to effectively modulate receptor function. Additionally, post-translational modifications and targeting signals may influence the compound’s distribution to specific cellular compartments, further affecting its biochemical properties and interactions.

properties

IUPAC Name |

2-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSDAJJKLVHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276808 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802559-15-5 | |

| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)